2-Phenyloxazol-5(4H)-one
Overview
Description
2-Phenyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse reactivity and has been extensively studied for its applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyloxazol-5(4H)-one are enzymes involved in lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis . These enzymes play crucial roles in various biological processes, including inflammation and oxidative stress .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has been found to strongly inhibit lipid peroxidation and lipoxygenase . It also inhibits trypsin-induced proteolysis .
Biochemical Pathways
The inhibition of lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis by this compound affects several biochemical pathways. These include pathways related to inflammation and oxidative stress . By inhibiting these enzymes, this compound can disrupt the vicious cycle of inflammation and oxidative stress, potentially leading to a reduction in the damage to healthy cells .
Pharmacokinetics
It has been reported that the potent derivatives of this compound present good oral bioavailability , suggesting that it can be effectively absorbed and distributed in the body.
Result of Action
The inhibition of lipid peroxidation, lipoxygenase, and trypsin-induced proteolysis by this compound leads to several molecular and cellular effects. These include a reduction in inflammation and oxidative stress, which can help protect healthy cells from damage . In addition, certain derivatives of this compound have been found to inhibit carrageenin-induced paw edema and nociception , suggesting potential anti-inflammatory and analgesic effects.
Biochemical Analysis
Biochemical Properties
The role of 2-Phenyloxazol-5(4H)-one in biochemical reactions is quite significant. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Studies are being conducted to understand its effects on localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazol-5(4H)-one typically involves the Erlenmeyer-Plochl reaction, which is a condensation reaction between an aldehyde and glycine or its derivatives. The reaction is carried out under acidic conditions, often using acetic anhydride as a dehydrating agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave irradiation has also been employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazolones.
Scientific Research Applications
2-Phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of amino acids, β-lactams, and other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound has shown potential as an anti-inflammatory and anti-cancer agent.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Phenyloxazole: Similar structure but lacks the carbonyl group.
2-Phenyl-4H-oxazole: Similar structure but differs in the position of the double bond.
2-Phenyl-5(4H)-thiazolone: Contains sulfur instead of oxygen in the ring.
Uniqueness: 2-Phenyloxazol-5(4H)-one is unique due to its versatile reactivity and ability to form a wide range of derivatives. Its electrophilic nature makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-4H-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCKCXFWENOGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061612 | |
Record name | 5(4H)-Oxazolone, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Alfa Aesar MSDS] | |
Record name | 2-Phenyloxazolone | |
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URL | https://haz-map.com/Agents/10477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1199-01-5 | |
Record name | Azlactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyloxazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyloxazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5(4H)-Oxazolone, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5(4H)-Oxazolone, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyloxazol-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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